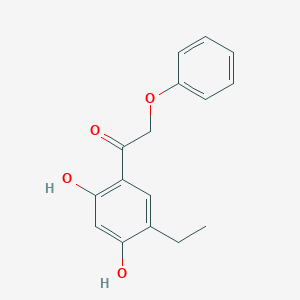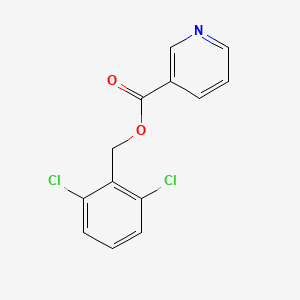
2,6-dichlorobenzyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorobenzyl nicotinate is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of nicotinic acid, where the nicotinic acid moiety is esterified with 2,6-dichlorobenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzyl nicotinate typically involves the esterification of nicotinic acid with 2,6-dichlorobenzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the product. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzyl nicotinates.
Scientific Research Applications
2,6-Dichlorobenzyl nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl nicotinate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research, but it is believed that the compound’s structure allows it to interact with key biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl nicotinate: Another ester of nicotinic acid, but with benzyl alcohol instead of 2,6-dichlorobenzyl alcohol.
2,6-Dichlorobenzyl alcohol: The alcohol precursor used in the synthesis of 2,6-dichlorobenzyl nicotinate.
Nicotinic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to other nicotinic acid esters.
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-1-5-12(15)10(11)8-18-13(17)9-3-2-6-16-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNFWOTUMUQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5792644.png)
![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5792647.png)
![2-AMINO-N-(2-CHLOROPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5792654.png)
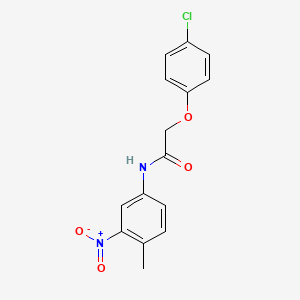

![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792684.png)
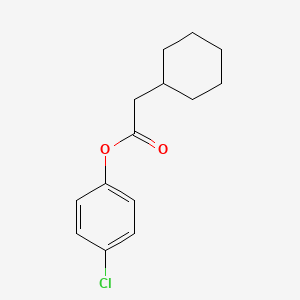
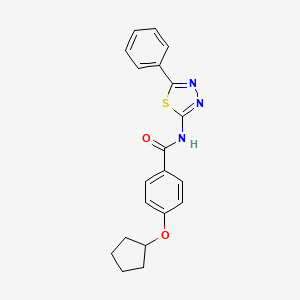
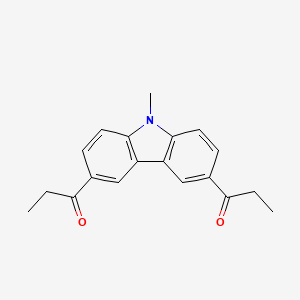
![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5792729.png)


